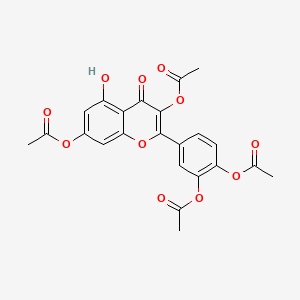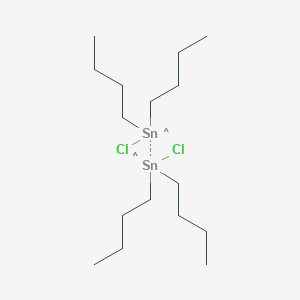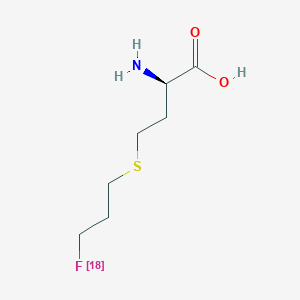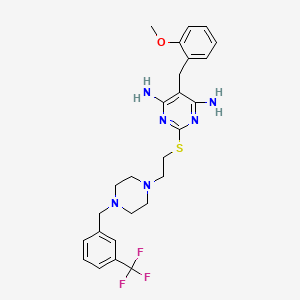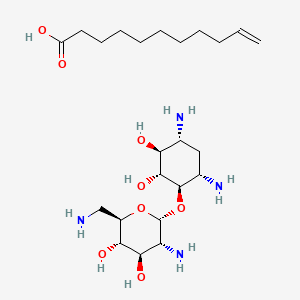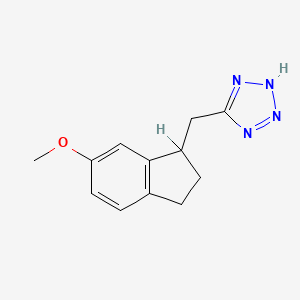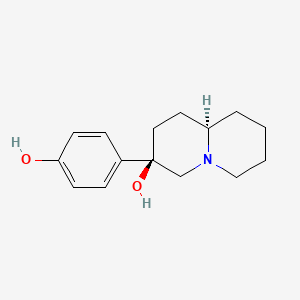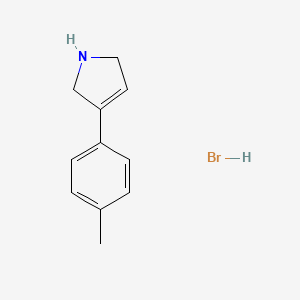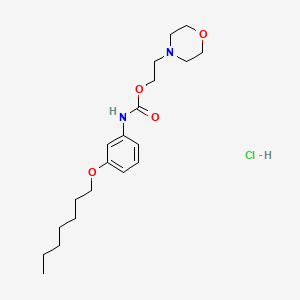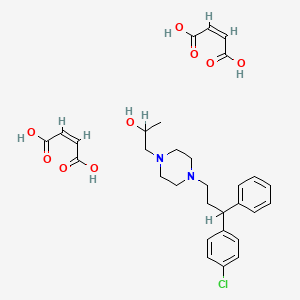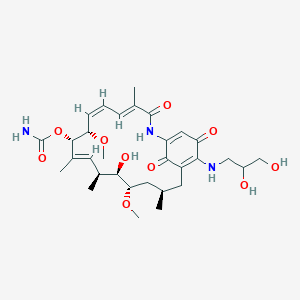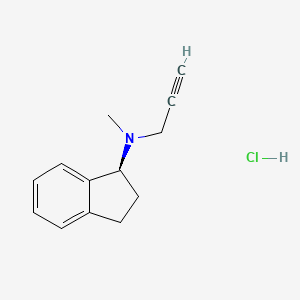
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- typically involves the reaction of 1-indanone with propargylamine, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, which can lead to various physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-2-propynyl-1-indanamine, ®-
- N-Methyl-N-propargyl-1-aminoindan
- N-Methyl-N-2-propynyl-1-indanamine racemate
Uniqueness
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or racemic mixtures. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
136314-73-3 |
|---|---|
Molekularformel |
C13H16ClN |
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
DWMQCWYIMZWFPL-ZOWNYOTGSA-N |
Isomerische SMILES |
CN(CC#C)[C@H]1CCC2=CC=CC=C12.Cl |
Kanonische SMILES |
CN(CC#C)C1CCC2=CC=CC=C12.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
